PPP2R1A C377 Potency: 16‑Fold Improvement Over Parent Fragment DKM 2‑90
JNS 1‑40 (the target compound) inhibits PPP2R1A C377 engagement with an IC50 of 630 nM, representing a 16‑fold improvement over the parent chloroacetamide fragment DKM 2‑90 (IC50 = 10 μM) [1]. This enhancement is attributed specifically to the addition of the N‑benzyl substituent on the benzodioxane scaffold [1].
| Evidence Dimension | PPP2R1A C377 engagement IC50 (gel‑based ABPP competition assay) |
|---|---|
| Target Compound Data | IC50 = 630 nM |
| Comparator Or Baseline | DKM 2‑90 (N‑(2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl)‑2‑chloroacetamide), IC50 = 10 μM |
| Quantified Difference | 16‑fold improvement (630 nM vs. 10 μM) |
| Conditions | Competitive isoTOP‑ABPP against IA‑yne labeling of pure human PPP2R1A protein in vitro; Cell Chemical Biology 2017, Fig. 4C and Fig. 5A [1] |
Why This Matters
Directly quantifies the functional contribution of the N‑benzyl moiety—without it, the compound is 16‑fold weaker, making JNS 1‑40 the minimal chemical structure required for nanomolar‑range engagement of PPP2R1A C377.
- [1] Grossman EA, Ward CC, Spradlin JN, et al. Covalent Ligand Discovery against Druggable Hotspots Targeted by Anti‑cancer Natural Products. Cell Chemical Biology. 2017;24(11):1368‑1376.e4. doi:10.1016/j.chembiol.2017.08.013. PMID: 28919038; PMCID: PMC5693770. View Source
